molecular formula C16H24O3 B1300137 [4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic acid CAS No. 13402-97-6

[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic acid

Cat. No.: B1300137
CAS No.: 13402-97-6
M. Wt: 264.36 g/mol
InChI Key: GPLFPJQMVKFQMK-UHFFFAOYSA-N
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Description

[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic acid is an organic compound with the molecular formula C16H24O3 and a molecular weight of 264.36 g/mol . It is characterized by the presence of a phenoxy group substituted with a tetramethylbutyl group and an acetic acid moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic acid typically involves the reaction of 4-(1,1,3,3-tetramethylbutyl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to optimize yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of [4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic acid is unique due to the presence of both the tetramethylbutyl group and the acetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3/c1-15(2,3)11-16(4,5)12-6-8-13(9-7-12)19-10-14(17)18/h6-9H,10-11H2,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLFPJQMVKFQMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351174
Record name SBB043533
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13402-97-6
Record name 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13402-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SBB043533
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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